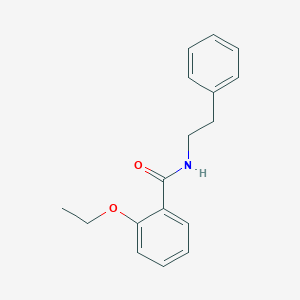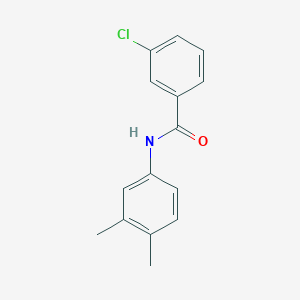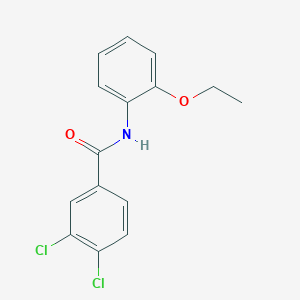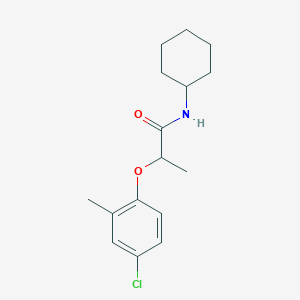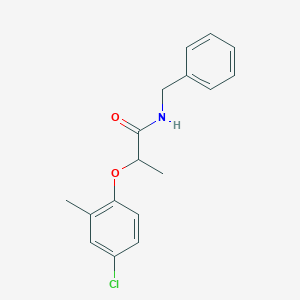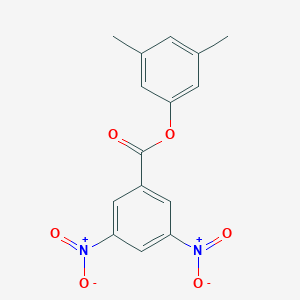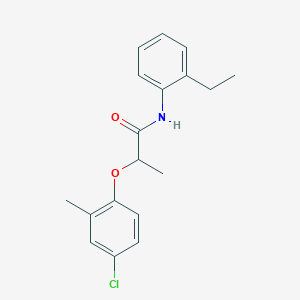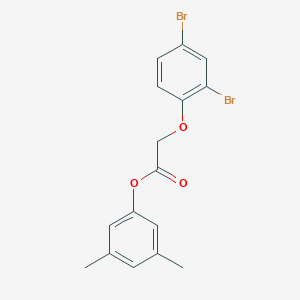![molecular formula C23H22N2O3 B404209 N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B404209.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide is a complex organic compound that features a biphenyl core with various functional groups attached
Métodos De Preparación
The synthesis of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3,5-dimethylphenol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Análisis De Reacciones Químicas
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can be compared to other biphenyl derivatives, such as:
3,5-Dimethylbiphenyl: This compound shares a similar biphenyl core but lacks the additional functional groups, making it less versatile in chemical reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and has unique hydrogen-bonding capabilities.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4g/mol |
Nombre IUPAC |
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-17(2)14-21(13-16)28-15-22(26)24-25-23(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
KUBMGLIWYHSEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404127.png)
![4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404128.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404129.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404130.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)
![Methyl 4-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B404137.png)
